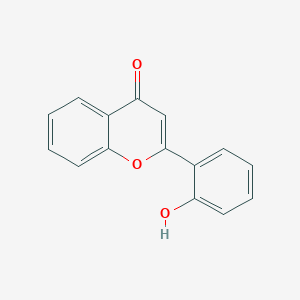

2'-Hydroxyflavone

説明

Classification within Flavonoid Chemistry

Flavonoids are a broad class of plant secondary metabolites characterized by a polyphenolic structure. wikipedia.org The fundamental framework of a flavonoid is a fifteen-carbon skeleton (C6-C3-C6), which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). wikipedia.orgnumberanalytics.com

Based on the structural characteristics of this heterocyclic C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. wikipedia.orgnumberanalytics.com 2'-Hydroxyflavone belongs to the flavone (B191248) subclass. qmul.ac.uk The defining feature of flavones is the 2-phenyl-4H-1-benzopyran-4-one backbone. qmul.ac.uk What makes this compound unique within this group is the presence of a hydroxyl (-OH) group at the 2' position of the B ring, a structural detail that significantly influences its biological properties. biosynth.comresearchgate.net

Interactive Table: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C15H10O3 |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 35244-11-2 |

| IUPAC Name | 2-(2-hydroxyphenyl)chromen-4-one |

Overview of Research Significance in Biological Sciences

The scientific interest in this compound stems from its diverse biological activities demonstrated in preclinical research. biosynth.com Studies have explored its potential as an anticancer, anti-inflammatory, and antioxidant agent. biosynth.commdpi.com

In the context of cancer research, this compound has been shown to inhibit the proliferation of various cancer cells and suppress tumor growth in animal models. mdpi.comnih.gov Its mechanisms of action are multifaceted and involve the modulation of several key cellular signaling pathways. For instance, it has been reported to interfere with the STAT3, MAPK, and Wnt/β-catenin pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com In certain cancer types, such as VHL-mutant renal cell carcinoma, it has been observed to inhibit epidermal growth factor receptor (EGFR) signaling and glutathione (B108866) S-transferase pi (GSTπ) activity. nih.gov Furthermore, it can induce cell cycle arrest, as evidenced by the accumulation of cells in the G2/M phase. nih.gov

Beyond its anticancer effects, this compound exhibits anti-inflammatory properties. biocrick.com Research has shown its ability to modulate inflammatory responses, although the precise mechanisms are still under investigation. biocrick.com The antioxidant capacity of this compound is another area of active research. biosynth.com Like other flavonoids, its ability to neutralize free radicals may contribute to its protective effects against cellular damage. biosynth.com

Additionally, studies have indicated other potential biological activities, including neuroprotective effects and the ability to inhibit platelet aggregation. biosynth.combiocrick.com The compound has also been investigated for its activity against the parasite Leishmania amazonensis, where it was effective against both wild-type and antimony-resistant strains. plos.org The diverse biological profile of this compound continues to make it a subject of intensive study in the pursuit of understanding flavonoid-mediated biological effects.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQHXCRRMUGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901987 | |

| Record name | NoName_1182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35244-11-2 | |

| Record name | 2'-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035244112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Bioprospecting

Botanical Sources and Distribution

2'-Hydroxyflavone is a flavonoid compound that has been identified in a variety of plant species. biosynth.com While flavonoids, in general, are widely distributed throughout the plant kingdom, found in fruits, vegetables, leaves, and flowers, the occurrence of this compound is more specific. researchgate.netnih.gov Research has documented its presence in particular plant families and genera.

One of the notable sources of this compound is the genus Primula. It has been specifically reported in Primula veris (cowslip) and Primula denticulata (drumstick primrose). nih.gov Another documented botanical source is Daphnopsis sellowiana, a plant belonging to the Thymelaeaceae family, where the compound has been isolated from its leaves. scite.ai The distribution of these plants provides geographical regions for bioprospecting efforts. Primula species are widespread in temperate regions of the Northern Hemisphere, while Daphnopsis sellowiana is native to South America.

The following table summarizes the known botanical sources of this compound.

| Family | Genus | Species | Common Name | Plant Part |

| Primulaceae | Primula | Primula veris | Cowslip | Not specified |

| Primulaceae | Primula | Primula denticulata | Drumstick Primrose | Not specified |

| Thymelaeaceae | Daphnopsis | Daphnopsis sellowiana | - | Leaves |

This table is based on currently available scientific literature. The list is not exhaustive and further research may identify this compound in other plant species.

Methodologies for Natural Product Isolation

The isolation of this compound from its natural botanical sources involves a series of standard and advanced phytochemical techniques designed to extract and purify flavonoids. The general workflow begins with the preparation of plant material, followed by extraction and then chromatographic separation to yield the pure compound. scispace.com

Sample Preparation and Extraction:

The initial step typically involves drying the plant material (e.g., leaves) to remove water, followed by grinding it into a fine powder to increase the surface area for solvent extraction. mdpi.comscielo.br The extraction of flavonoids from this powdered material is most commonly achieved using solvents. mdpi.com

Conventional extraction methods that can be employed include:

Maceration: Soaking the plant material in a solvent (commonly methanol (B129727), ethanol (B145695), or aqueous alcohol solutions) at room temperature for an extended period. e3s-conferences.orgnih.gov

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles a solvent through the plant material, which is efficient but can expose the compound to prolonged heat. nih.govresearchgate.net

Decoction: Boiling the plant material in a solvent, usually water, which is a traditional method for extracting water-soluble compounds. nih.gov

Modern, advanced extraction techniques are also utilized to improve efficiency, reduce solvent consumption, and minimize degradation of the target compound. nih.gov These include:

Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls and enhance solvent penetration. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.comnih.gov

The choice of solvent is critical, with polar solvents like ethanol and methanol being effective for extracting flavonoids. e3s-conferences.org For instance, a 70% methanol extract was used in the bioassay-guided isolation of flavonoids from Salix matsudana. nih.gov

Purification and Isolation:

Following extraction, the crude extract contains a complex mixture of phytochemicals. Isolating this compound requires chromatographic techniques. researchgate.netresearchgate.net

Column Chromatography (CC): This is a fundamental purification step. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. scispace.comresearchgate.net A solvent or a gradient of solvents (mobile phase) is then passed through the column, separating compounds based on their polarity.

Preparative Thin-Layer Chromatography (PTLC): For further purification of fractions obtained from column chromatography, PTLC can be used to separate compounds on a larger scale than analytical TLC. wisdomlib.org

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used in the final stages of purification to obtain highly pure this compound. scispace.com It utilizes high pressure to pass the solvent through a column with smaller particle sizes, achieving excellent separation. For example, preparative chromatography was effectively used to isolate various hydroxyflavones from Dactylorhiza maculata extracts. researchgate.net

The following table outlines the common methodologies for the isolation of flavonoids like this compound.

| Stage | Technique | Description |

| Extraction | Maceration | Soaking plant material in a solvent at room temperature. e3s-conferences.org |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. nih.gov | |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance extraction efficiency. nih.gov | |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the sample and accelerate extraction. nih.gov | |

| Purification | Column Chromatography (CC) | Separation of compounds on a column with a solid stationary phase (e.g., silica gel) and a liquid mobile phase. researchgate.net |

| Preparative Thin-Layer Chromatography (PTLC) | Separation on a layer of adsorbent material, used for purifying small to moderate amounts of a compound. wisdomlib.org | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force a solvent through a column. scispace.com |

Once isolated, the structure of the pure compound is confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to verify its identity as this compound. scite.airesearchgate.net

Chemical Synthesis and Structural Modification Strategies

Classical Synthetic Approaches for Flavones and Flavanones

Traditional methods for synthesizing the flavone (B191248) core have been established for over a century and remain fundamental in organic chemistry. These routes typically involve the construction of a key intermediate, such as a 1,3-diphenylpropane-1,3-dione (B8210364) or a 2'-hydroxychalcone (B22705), followed by cyclization. innovareacademics.in Several named reactions are cornerstones of classical flavone synthesis. innovareacademics.inresearchgate.net

The Baker-Venkataraman rearrangement is a widely used chemical reaction for the synthesis of chromones and flavones. innovareacademics.inwikipedia.org The process involves the reaction of a 2-acetoxyacetophenone with a base to generate a 1,3-diketone intermediate. innovareacademics.inwikipedia.org This rearrangement proceeds through the formation of an enolate, followed by an acyl transfer. wikipedia.org

The general mechanism begins with a base abstracting an alpha-hydrogen from the acetophenone (B1666503) to form an enolate. wikipedia.org This enolate then attacks the ester carbonyl, leading to a cyclic alkoxide intermediate, which subsequently opens to yield a more stable phenolate. wikipedia.org Acid-catalyzed cyclodehydration of the resulting 1,3-diketone affords the final flavone structure. innovareacademics.inwikipedia.org While strong acids were traditionally used for the cyclization step, various milder methods have also been developed. wikipedia.org The reaction has proven versatile and can be adapted for the synthesis of various flavone derivatives, including those with hydroxy substitutions. mdpi.comnih.gov

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are crucial precursors for flavones. ajptonline.comresearchgate.netinnovareacademics.in This reaction involves the base-catalyzed condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aromatic aldehyde. innovareacademics.ininnovareacademics.innih.gov A variety of bases can be employed, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). ajptonline.cominnovareacademics.in

The resulting 2'-hydroxychalcones can then undergo oxidative cyclization to form the flavone ring system. innovareacademics.inmdpi.com This two-step sequence—Claisen-Schmidt condensation followed by cyclization—is one of the most common and direct routes to flavones. innovareacademics.in The efficiency of the condensation has been improved through methods like microwave irradiation and ultrasound assistance, which can lead to higher yields and shorter reaction times. researchgate.netnih.govresearchgate.net

The Allan-Robinson reaction provides a direct method for synthesizing flavones from o-hydroxyaryl ketones and aromatic anhydrides. nih.govmdpi.comwikipedia.org The reaction is typically carried out in the presence of the sodium salt of the corresponding aromatic acid. nih.govmdpi.com

The mechanism involves the tautomerization of the o-hydroxyaryl ketone to its enol form. wikipedia.org The enol then attacks the anhydride (B1165640), and subsequent cyclization via the nucleophilic hydroxyl group attacking a carbonyl carbon forms a heterocyclic ring. wikipedia.org A final dehydration step yields the flavone product. wikipedia.org This method is versatile and can also be used to produce isoflavones. wikipedia.org A modification known as the Wheeler synthesis involves converting the 2-hydroxyacetophenone (B1195853) into a 2-benzoyloxyacetophenone, which can then be treated to yield the flavone. mdpi.com

The Kostanecki reaction, or Kostanecki acylation, is another classical method for synthesizing chromones and flavones. wikipedia.org The reaction involves the acylation of an O-hydroxyaryl ketone with an aliphatic or aromatic acid anhydride and its corresponding sodium salt. mdpi.comwikipedia.org When a benzoic anhydride is used, the product is a flavone. wikipedia.org

The mechanism is understood to proceed through three main stages: O-acylation of the phenolic hydroxyl group, an intramolecular aldol-type condensation to form the heterocyclic ring, and finally, elimination of a hydroxyl group to form the double bond of the pyrone ring. wikipedia.org This reaction has been a reliable tool for accessing various flavone structures. innovareacademics.inmdpi.com

Table 1: Overview of Classical Flavone Synthesis Methods

| Reaction | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone | Base (e.g., KOH, Pyridine) | 1,3-Diketone, then Flavone |

| Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Aromatic Aldehyde | Base (e.g., NaOH, KOH) | 2'-Hydroxychalcone |

| Allan-Robinson Synthesis | o-Hydroxyaryl Ketone, Aromatic Anhydride | Sodium salt of the aromatic acid | Flavone |

| Kostanecki Reaction | O-Hydroxyaryl Ketone, Acid Anhydride | Sodium salt of the acid | Flavone |

Modern Synthetic Methodologies for 2'-Hydroxyflavone

While classical methods are robust, modern synthetic chemistry often seeks more efficient, milder, and selective routes. For the synthesis of this compound and its derivatives, the oxidative cyclization of the corresponding 2'-hydroxychalcone precursor stands out as a particularly important and widely studied strategy. researchgate.netchemijournal.com

The oxidative cyclization of 2'-hydroxychalcones is a key and versatile route for the synthesis of flavones, including this compound. innovareacademics.inchemijournal.comorientjchem.org This transformation can be achieved using a wide array of oxidizing agents and catalytic systems. orientjchem.org The general mechanism is believed to involve an intramolecular oxo-Michael addition to form an enolate, which is then trapped by the oxidizing reagent, followed by an elimination step to yield the flavone. chemijournal.com

Several reagents have been successfully employed for this conversion, each with its own advantages.

Iodine-based systems : A common and effective method involves using molecular iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO). innovareacademics.in The reaction is often heated to facilitate the cyclization. innovareacademics.in An environmentally friendlier approach uses ammonium (B1175870) iodide as an in situ source of iodine under solvent-free conditions. researchgate.net

Transition Metal Catalysts : Various transition metals have been shown to catalyze the oxidative cyclization. Iron(III) chloride (FeCl₃) has been used for a one-pot synthesis of flavones from 2'-hydroxychalcones. chemijournal.com More recently, designed zinc and manganese complexes, in the presence of TEMPO as an oxidant, have been reported to efficiently catalyze the reaction under mild conditions. organic-chemistry.org A one-pot method using a combination of Bismuth(III) chloride (BiCl₃) and Ruthenium(III) chloride (RuCl₃) has also been developed. rsc.org

Other Oxidizing Agents : A variety of other oxidants can effect the transformation. Sodium tellurite (B1196480) in DMSO has been shown to be a simple and highly efficient reagent, providing the flavone as the sole product in high yield. orientjchem.org Hydrogen peroxide (H₂O₂) in an alkaline medium is also a well-known reagent for this type of cyclization, often associated with the Algar-Flynn-Oyamada reaction which typically yields 3-hydroxyflavones. chemijournal.com

The choice of reagent and reaction conditions can influence the selectivity and yield of the desired flavone product. researchgate.netchemijournal.com

Table 2: Selected Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent/Catalyst System | Solvent | Conditions | Notes |

|---|---|---|---|

| I₂ / DMSO | DMSO | Heating (e.g., 130–140°C) | A widely used, classical method. innovareacademics.in |

| Ammonium Iodide (NH₄I) | Solvent-free | Heating | Eco-friendly approach, generates iodine in situ. researchgate.net |

| Sodium Tellurite (Na₂TeO₃) | DMSO | Heating (130-140°C) | Reported to be highly efficient with high yields. orientjchem.org |

| Iron(III) Chloride (FeCl₃) | Methanol (B129727) | - | Used in a novel one-pot synthesis. chemijournal.com |

| Zn/Mn complexes + TEMPO | Acetonitrile | 60 °C | A modern, mild catalytic method. organic-chemistry.org |

| BiCl₃ / RuCl₃ | Carbon Tetrachloride (CCl₄) | Reflux | A one-pot, two-step cascade process. rsc.org |

Derivatization and Analog Development

Glycosylation is a key modification that can enhance the structural diversity, water solubility, and biological activity of flavonoids. cas.czresearchgate.netsci-hub.se Microbial glycosylation offers an environmentally friendly and highly specific alternative to chemical methods. nsf.gov

Several microorganisms have been successfully used to glycosylate this compound. For example, Streptomyces coeruleorubidus and Streptomyces toxytricini have been used to produce this compound-2'-O-β-D-glucuronide and this compound-2'-O-α-L-rhamnoside, respectively. nih.gov Escherichia coli engineered with specific glycosyltransferases and Beauveria bassiana have also been employed to synthesize glycosylated derivatives of this compound. nih.govusu.edu These glycosylated products have shown significantly increased water solubility, with some derivatives exhibiting enhanced antioxidant activity compared to the parent compound. nih.govresearchgate.net

Uridine diphosphate (B83284) glycosyltransferases (UGTs) are crucial enzymes in this process, responsible for attaching sugar moieties to the flavonoid backbone. nih.govnih.gov While O-glycosylation is more common and generally occurs at the 3- or 7-hydroxyl groups, C-glycosylation can also be achieved and may lead to enhanced antioxidant and anti-diabetic properties. nih.gov

Table 2: Microbial Glycosylation of this compound

| Microorganism | Glycosylated Product | Key Findings | Reference(s) |

|---|---|---|---|

| Streptomyces coeruleorubidus NRRL B-2569 | This compound-2'-O-β-D-glucuronide | Enhanced water solubility and antioxidant activity. | nih.gov |

| Streptomyces toxytricini NRRL 15443 | This compound-2'-O-α-L-rhamnoside | Enhanced water solubility and antioxidant activity. | nih.gov |

| Escherichia coli BL21(DE3)/pWZ8 | This compound-2'-O-β-D-glucoside | Enhanced water solubility. | nih.gov |

| Beauveria bassiana ATCC 7159 | This compound-2'-O-4″-O-methyl-β-D-glucoside | Enhanced water solubility. | nih.govusu.edu |

Acylation, the process of adding an acyl group to a molecule, is another strategy to modify the properties of flavonoids. nih.gov This modification can increase lipophilicity, which may improve membrane penetration and enhance biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. nih.govthieme-connect.com Enzymatic acylation, often catalyzed by lipases, is preferred over chemical methods due to its higher regioselectivity and milder reaction conditions. thieme-connect.comingentaconnect.com

The synthesis of acyl derivatives of flavonoids can be achieved through various methods, including the Baker-Venkataraman reaction followed by condensation with substituted acyl chlorides. sysrevpharm.orgsysrevpharm.org Studies have shown that the acylation of flavonoids can lead to enhanced biological activity. For example, acylated derivatives of quercetin (B1663063) and kaempferol (B1673270) have demonstrated increased inhibition of cancer cell proliferation. mdpi.com The length of the acyl chain can also influence the biological activity, as seen in the xanthine (B1682287) oxidase inhibitory activity of isoquercitrin (B50326) esters. thieme-connect.com

Dihydrochalcones can be synthesized from flavones through the reductive cleavage of the C-ring. nih.govresearchgate.net One method involves the catalytic hydrogenation of flavones. nih.govresearchgate.net For instance, 2'-hydroxydihydrochalcone has been synthesized from flavone in a 20% yield using palladium on carbon (Pd/C) as a catalyst with ammonium formate (B1220265) in methanol. researchgate.netkoreascience.kr

Microbiological and enzymatic methods also provide routes to dihydrochalcones from flavones. nih.gov For example, the biotransformation of flavanone (B1672756) by Aspergillus niger and Penicillium chermesinum can yield dihydrochalcones. mdpi.com Furthermore, a two-enzyme system from the bacterium Eubacterium ramulus, consisting of a chalcone (B49325) isomerase and an enoate reductase, can be expressed in E. coli to convert various flavanones into their corresponding dihydrochalcones. google.com

Analytical Methodologies for 2 Hydroxyflavone Quantification and Characterization

Chromatographic Techniques for Bioanalytical Assays

Chromatographic methods are essential for separating 2'-Hydroxyflavone from complex biological matrices, such as blood, plasma, or urine, which is a critical step for accurate quantification. scispace.com These techniques are often coupled with highly sensitive detectors to create robust bioanalytical assays. scispace.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the quantification of this compound in biological samples. metasci.ca This method offers high selectivity and sensitivity, making it ideal for pharmacokinetic studies where compound concentrations can be very low. scispace.comnih.gov

A validated HPLC-MS/MS method has been successfully developed and applied for the accurate quantification of this compound (2HF) in mouse whole blood to determine its pharmacokinetic profile. nih.govresearchgate.net In this research, a C18 column was used for chromatographic separation with a mobile phase consisting of a mixture of water with 0.1% formic acid, acetonitrile, and methanol (B129727). researchgate.netnih.gov Detection was achieved using electrospray ionization in negative mode (ESI-) with multiple reaction monitoring (MRM), a highly specific and sensitive mass spectrometry technique. nih.govresearchgate.net The MRM transitions selected for this compound were m/z 239.0 → 119.0 and m/z 239.0 → 93.0, while Naringenin (B18129) was used as the internal standard (IS). nih.govfrontiersin.org

The method demonstrated excellent linearity over a concentration range of 1 to 250 ng/mL (r = 0.9969) and showed high precision (1.89% to 6.76%) and accuracy (95.27% to 100.77%). nih.govresearchgate.net This robust method was then applied to an oral pharmacokinetic study in mice, revealing key parameters for this compound. nih.govnih.gov

Table 1: HPLC-MS/MS Method Parameters for this compound Quantification in Mouse Blood

| Parameter | Details |

|---|---|

| Analytical Instrument | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |

| Chromatographic Column | C18 (5μm, 150 mm × 4.6 mm) nih.govresearchgate.net |

| Mobile Phase | Water (0.1% formic acid), acetonitrile, and methanol (35/52/13 v/v/v) researchgate.netnih.gov |

| Flow Rate | 0.8 mL/min researchgate.netnih.gov |

| Injection Volume | 20 µL researchgate.netnih.gov |

| Run Time | 5.50 min researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization Negative (ESI-) nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govfrontiersin.org |

| MRM Transitions (2HF) | m/z 239.0 → 119.0; m/z 239.0 → 93.0 nih.govfrontiersin.org |

| Internal Standard (IS) | Naringenin nih.gov |

| MRM Transitions (IS) | m/z 270.9 → 151.0; m/z 270.9 → 119.0 nih.gov |

| Linearity Range | 1 - 250 ng/mL researchgate.netnih.gov |

| Correlation Coefficient (r) | 0.9969 researchgate.netnih.gov |

| Precision (% RSD) | 1.89% - 6.76% nih.govresearchgate.net |

| Accuracy (%) | 95.27% - 100.77% nih.govresearchgate.net |

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy provide detailed information about the compound's chemical framework.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis, is crucial for the structural determination of flavonoids. researchgate.net In studies involving microbial glycosylation of this compound, 1D and 2D NMR techniques were used extensively to characterize the resulting novel glycosides. nsf.gov For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments confirmed the attachment position of sugar moieties, such as rhamnose and glucose, to the 2'-hydroxyl group of the flavone (B191248) skeleton. nsf.gov

UV-Vis spectroscopy is used to study the spectral properties of this compound. biocrick.com The UV absorption spectra of this compound and its derivatives are characteristic of the flavone skeleton, and changes in these spectra can indicate structural modifications. nsf.govajol.info For example, the UV spectra of glycosylated products are often similar to the parent this compound, suggesting the core flavonoid structure remains intact. nsf.gov

Infrared (IR) spectroscopy provides information on the functional groups present in a molecule. In the characterization of flavone derivatives, IR spectra show strong absorption bands corresponding to hydroxyl (O-H), carbonyl (C=O), and benzene (B151609) ring groups, confirming the key structural features of the flavone class. ajol.info Mass spectrometry (MS), often used in conjunction with chromatography, is also a key spectroscopic tool for determining the molecular weight and fragmentation patterns of this compound and its metabolites, aiding in their identification. biocrick.comnih.govnih.gov

Table 2: Spectroscopic Methods in this compound Research

| Spectroscopic Technique | Application | Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of this compound and its glycosylated derivatives. researchgate.netnsf.gov | ¹H and ¹³C NMR data provide complete spectral assignments. researchgate.net 2D NMR (e.g., HMBC) confirms the position of glycosidic linkages and other substituents. nsf.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Investigation of electronic transitions and confirmation of the flavone chromophore. biocrick.com | Provides characteristic absorption maxima for the flavone skeleton. ajol.info Used to compare derivatives to the parent compound. nsf.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. ajol.info | Confirms the presence of key functional groups such as hydroxyl (O-H) and carbonyl (C=O) in the molecular structure. ajol.info |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. biocrick.comnih.gov | ESI-MS is used to determine the molecular formula of derivatives. nsf.gov LC-MS/MS analyzes product ions to characterize the structure. biocrick.com |

Biological Activities and Preclinical Investigations

Anti-Cancer Potential of 2'-Hydroxyflavone

This compound (2HF), a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its potential anti-cancer properties. mdpi.comresearchgate.net Preclinical studies have demonstrated its ability to modulate various signaling pathways involved in cancer progression, including those related to cell proliferation, apoptosis, angiogenesis, and metastasis. mdpi.commedchemexpress.com

Anti-Proliferative Effects in In Vitro Cellular Models

Numerous in vitro studies have established the anti-proliferative effects of this compound across a range of cancer cell lines. This dietary flavonoid has been shown to inhibit the growth of various cancers, including those of the breast, prostate, kidney, and colon. biocrick.complos.org

In breast cancer cell lines such as MCF-7, MDA-MB-231, and T47D, 2HF has been observed to inhibit cell survival and clonogenic ability in a concentration-dependent manner, with IC50 values ranging from 24±2 to 30±3 μM. oncotarget.com Similarly, in prostate cancer cell lines (PC-3, DU145, and C4-2), 2HF treatment resulted in a dose- and time-dependent suppression of cell proliferation and colony formation. spandidos-publications.com

Studies on gastric carcinoma have also shown that 2HF can inhibit the proliferation of MGC-803 cells, with significant declines in cell viability observed at concentrations of 100, 200, and 400 μg/mL. mdpi.com Furthermore, 2HF has demonstrated potent anti-proliferative effects in VHL-mutant renal cell carcinoma cells, showing a greater suppressive effect compared to VHL-wild-type cells. nih.govnih.gov This inhibition is partly attributed to the downregulation of key cell cycle proteins like cyclin B1 and CDK4. nih.govnih.gov

The anti-proliferative mechanism of 2HF involves the modulation of several key signaling pathways. For instance, it has been found to inhibit the phosphorylation of Akt and STAT3, leading to the suppression of cancer cell growth. mdpi.com In breast cancer cells, 2HF treatment has been associated with a reduction in the expression of RLIP, KRAS, pERK, pSTAT3, and pP70S6K. biocrick.com

| Cell Line | Cancer Type | Key Findings |

| MCF-7, SKBR3, MDA-MB-231, T47D | Breast Cancer | Significant concentration-dependent decrease in cell viability. nih.gov |

| PC-3, DU145, C4-2 | Prostate Cancer | Dose- and time-dependent inhibition of cell proliferation and colony formation. spandidos-publications.com |

| MGC-803 | Gastric Carcinoma | Significant decline in cell viability at various concentrations. mdpi.com |

| 786-O (VHL-mutant) | Renal Cell Carcinoma | Potent antiproliferative effects, greater than in VHL-wild-type cells. nih.gov |

| Colon Cancer Cells | Colon Cancer | Induction of apoptosis through Egr-1 involving expression of Bax and p21. plos.org |

Pro-Apoptotic Induction in Neoplastic Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, a critical mechanism for its anti-cancer activity. medchemexpress.combiocrick.com This pro-apoptotic effect is mediated through the activation of both extrinsic and intrinsic apoptotic pathways.

In human osteosarcoma 143B cells, 2HF has been found to activate the extrinsic TRAIL- and intrinsic mitochondria-mediated pathways to induce apoptosis. biocrick.com For colon cancer cells, 2HF induces apoptosis through the early growth response-1 (Egr-1) protein, which in turn upregulates the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21. plos.org

Furthermore, in breast cancer cells, 2HF treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby shifting the BAX/BCL-2 ratio to favor apoptosis. oncotarget.com This is accompanied by the cleavage of PARP, a key event in the apoptotic cascade. nih.gov Studies in prostate cancer have also demonstrated that 2HF induces cell apoptosis. mdpi.comthegoodscentscompany.com

The induction of apoptosis by 2HF is often linked to the inhibition of survival signaling pathways. For example, in VHL-mutant renal cell carcinoma, the pro-apoptotic effects of 2HF are associated with the inhibition of Akt signaling. nih.gov Similarly, in prostate cancer, the inactivation of AKT/STAT3 signaling by 2HF contributes to the induction of apoptosis. spandidos-publications.com

| Cancer Cell Line | Apoptotic Mechanism |

| Human Osteosarcoma 143B | Activation of extrinsic TRAIL- and intrinsic mitochondria-mediated pathways. biocrick.com |

| Colon Cancer Cells | Induction of Egr-1, leading to increased Bax and p21 expression. plos.org |

| Breast Cancer Cells | Increased Bax/Bcl-2 ratio and PARP cleavage. oncotarget.comnih.gov |

| VHL-mutant Renal Cell Carcinoma | Inhibition of Akt signaling. nih.gov |

| Prostate Cancer Cells | Inactivation of AKT/STAT3 signaling. spandidos-publications.com |

Anti-Angiogenic Activity in Preclinical Models

This compound has demonstrated significant anti-angiogenic properties in various preclinical models, suggesting its potential to inhibit the formation of new blood vessels that tumors need to grow and spread. biocrick.comnih.gov

In studies involving VHL-mutant renal cell carcinoma, 2HF was found to inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF). nih.govnih.govaacrjournals.org This was confirmed in vivo, where treatment with 2HF led to a decrease in the angiogenic marker CD31 in mouse xenografts of VHL-mutant RCC. nih.govnih.gov

Furthermore, research has indicated that 2HF can ameliorate mesenteric angiogenesis in rats with liver fibrosis. biocrick.com In breast cancer models, 2HF treatment resulted in decreased VEGF levels in vitro and a reduction in the angiogenesis marker CD31 in vivo. oncotarget.com The anti-angiogenic effects of flavonoids, including this compound, are often attributed to their ability to modulate signaling pathways such as the HIF-1α and VEGF pathways. frontiersin.org Recent research has also identified the 2'-hydroxyflavanone (B191500) structure as a key element for inhibiting DLL4, a critical regulator of vascular function, which can enhance anti-cancer therapies. researchgate.net

| Model System | Key Findings |

| VHL-mutant Renal Cell Carcinoma (in vitro & in vivo) | Decreased VEGF expression and reduced CD31 levels in xenografts. nih.govnih.govaacrjournals.org |

| Rat Model of Liver Fibrosis | Amelioration of mesenteric angiogenesis. biocrick.com |

| Breast Cancer (in vitro & in vivo) | Decreased VEGF levels and reduced CD31 in xenografts. oncotarget.com |

| Melanoma Mouse Allograft Model | The 2'-hydroxyflavanone moiety was identified as a key element for DLL4 inhibition, boosting anti-cancer effects. researchgate.net |

Anti-Metastatic Activity in Animal Models

Preclinical studies utilizing animal models have provided evidence for the anti-metastatic potential of this compound. mdpi.combiocrick.com Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality.

In an orthotopic mouse model of breast-to-lung metastasis, a combination treatment including 2HF, an RLIP antibody, and RLIP antisense resulted in no observable metastasis, demonstrating a potent anti-metastatic effect. mdpi.com In vitro studies support this, showing that 2HF can suppress the migratory and invasive potential of breast cancer cells. biocrick.comnih.gov

The mechanisms underlying the anti-metastatic activity of 2HF involve the modulation of proteins associated with cell adhesion and migration. For instance, 2HF has been shown to increase the expression of E-cadherin, a protein that helps cells stick together and is often lost during metastatic progression. nih.gov This restoration of a more normal epithelial phenotype can inhibit the invasion and growth of cancer cells. nih.gov Additionally, 2HF has been found to inhibit the epithelial-mesenchymal transition (EMT), a process crucial for metastasis, by depleting mesenchymal markers like fibronectin and vimentin. mdpi.com

| Animal Model | Cancer Type | Key Findings |

| Orthotopic Mouse Model | Breast-to-Lung Metastasis | Combination treatment with 2HF resulted in no metastasis. mdpi.com |

| Mouse Xenograft Model | VHL-mutant Renal Cell Carcinoma | Increased expression of E-cadherin, suggesting inhibition of invasion. nih.gov |

| In Vitro Migration Assays | Breast Cancer | Suppressed migratory and invasive potential of breast cancer cells. biocrick.comnih.gov |

Efficacy in Specific Cancer Models

This compound has shown particular promise in preclinical models of renal cell carcinoma (RCC), especially in tumors with mutations in the von Hippel-Lindau (VHL) gene, which are present in about 75% of RCC cases. nih.govnih.gov

In vitro investigations have revealed that 2HF suppresses the growth of VHL-mutant RCC to a significantly greater extent than VHL-wild-type RCC. nih.govnih.gov This selective inhibition is attributed to the targeting of signaling pathways that are upregulated due to VHL mutations, such as the epidermal growth factor receptor (EGFR) signaling pathway. nih.govnih.gov 2HF has been shown to inhibit the activation of EGFR, PI3K, and Akt signaling in VHL-mutant RCC. nih.gov

Furthermore, 2HF was identified as a novel inhibitor of glutathione (B108866) S-transferase pi (GSTπ), an enzyme that can contribute to cancer cell survival. nih.govnih.gov The compound also induces a G2/M phase cell cycle arrest in VHL-mutant RCC by reducing the levels of cyclin B1 and CDK4. nih.govnih.gov

In vivo studies using mouse xenografts of VHL-mutant RCC have confirmed these in vitro findings. nih.govnih.gov Oral administration of 2HF led to a significant reduction in tumor growth and weight. nih.gov At a dose of 0.01% (wt/wt), 2HF completely arrested tumor progression in mice with VHL-mutant RCC. nih.gov Analysis of the tumors from treated mice showed decreased levels of the proliferation marker Ki67 and the angiogenic marker CD31. nih.govnih.govaacrjournals.org Importantly, 2HF treatment also increased the expression of E-cadherin in the tumors, promoting a more normal epithelial phenotype. nih.govnih.gov

| Study Type | Model | Key Findings |

| In Vitro | VHL-mutant RCC cells | Selective inhibition of proliferation, induction of apoptosis, and cell cycle arrest. nih.govnih.gov |

| In Vitro | VHL-mutant RCC cells | Inhibition of EGFR, PI3K, and Akt signaling. nih.gov |

| In Vivo | Mouse xenografts of VHL-mutant RCC | Significant tumor regression and arrest of tumor progression. nih.gov |

| In Vivo | Mouse xenografts of VHL-mutant RCC | Decreased Ki67 and CD31 expression, and increased E-cadherin expression. nih.govnih.govaacrjournals.org |

Breast Cancer Investigations

Preclinical investigations have highlighted the potential of this compound in targeting breast cancer through multiple mechanisms. In vitro studies using various breast cancer cell lines, including ER-positive, HER2-positive, and triple-negative subtypes, have shown that 2'-HF can reduce cell viability and suppress their migratory and invasive capabilities. nih.govnih.gov Notably, these inhibitory effects were not observed in non-tumorigenic breast epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov

A key target of 2'-HF in breast cancer appears to be the Ral-interacting protein (RLIP76), a protein involved in stress defense and apoptosis resistance that is often overexpressed in breast cancer. nih.gov Treatment with 2'-HF has been shown to decrease the expression of RLIP76 both in vitro and in vivo. nih.govnih.gov This reduction in RLIP76 is associated with a cascade of downstream effects, including decreased expression of the proliferation marker Ki67, the angiogenesis marker CD31, and the mesenchymal marker vimentin. nih.govoncotarget.com Concurrently, an increase in the epithelial marker E-cadherin was observed, suggesting a reversal of the epithelial-to-mesenchymal transition, a critical process in metastasis. nih.govoncotarget.com

Furthermore, 2'-HF has been found to inhibit the phosphorylation of Akt, a key signaling molecule in cell survival pathways, and reduce the levels of anti-apoptotic proteins like survivin and Bcl-2. nih.govoncotarget.com Conversely, it increases the expression of the pro-apoptotic protein Bax. nih.govoncotarget.com In vivo studies using xenograft models of ER-positive and HER2-positive breast cancer in nude mice have corroborated these in vitro findings, showing that administration of 2'-HF can lead to a significant reduction in tumor growth and weight. nih.govnih.gov

In triple-negative breast cancer cell lines, 2'-HF treatment resulted in decreased expression of RLIP, KRAS, pERK, pSTAT3, and pP70S6K. mdpi.combiocrick.com In an orthotopic mouse model of breast-to-lung metastasis, the combination of 2'-HF with RLIP-targeted therapies showed a significant reduction in metastasis. mdpi.com

Table 1: Effects of this compound on Breast Cancer Cells

| Cell Line | Key Findings | Reference |

| MCF-7 (ER+) | Reduced cell viability, migration, and invasion. | nih.govnih.gov |

| SKBR3 (HER2+) | Reduced cell viability, migration, and invasion. | nih.gov |

| MDA-MB-231 (Triple-Negative) | Reduced cell viability, migration, and invasion; Tumor regression in xenograft models. | nih.govnih.gov |

| T47D | Reduced cell viability. | nih.govnih.gov |

| Triple-Negative BC Cell Lines | Decreased expression of RLIP, KRAS, pERK, pSTAT3, and pP70S6K. | mdpi.combiocrick.com |

Colon Cancer Research

In the context of colon cancer, research has focused on the pro-apoptotic effects of this compound. Studies using the HCT116 colon cancer cell line have demonstrated that 2'-HF can potently inhibit the ability of these cells to form colonies. nih.gov The compound was shown to trigger apoptosis in both wild-type and p53-null HCT116 cells, indicating that its apoptotic mechanism can function independently of p53 status. nih.gov

The molecular mechanism underlying this pro-apoptotic activity involves the upregulation of the nonsteroidal anti-inflammatory drug-activated gene 1 (NAG-1). nih.gov This upregulation is mediated through the induction of the Early Growth Response protein 1 (Egr-1). nih.gov Further experiments using siRNA to silence either NAG-1 or Egr-1 attenuated the apoptosis induced by 2'-HF, confirming their crucial role in this process. nih.gov Additionally, Egr-1 was found to upregulate the expression of the pro-apoptotic gene Bax and the cell cycle inhibitor p21. nih.gov These findings suggest that 2'-HF exerts its antitumor activity in colon cancer by activating the Egr-1/NAG-1 signaling pathway, leading to apoptosis.

Table 2: Mechanistic Insights of this compound in Colon Cancer

| Cell Line | Mechanism of Action | Key Proteins Involved | Reference |

| HCT116 | Induction of apoptosis | Egr-1, NAG-1, Bax, p21 | nih.gov |

Lung Cancer Studies

Preclinical studies have shown that this compound exhibits anticancer activity against both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC). nih.govoncotarget.com The compound has been found to induce apoptosis in both histological types of lung cancer cells. nih.gov The proposed mechanism of action involves the inhibition of the glutathione S-conjugate transporter, Ral-interacting protein (Rlip). nih.govoncotarget.com The binding of 2'-HF to Rlip was confirmed through affinity chromatography. nih.govoncotarget.com

In vitro, 2'-HF was shown to inhibit proliferation and growth by suppressing key signaling pathways, including CDK4, CCNB1, PIK3CA, AKT, and RPS6KB1 (p70S6K). nih.govoncotarget.com Furthermore, it was observed to inhibit the epithelial-mesenchymal transition (EMT), a process critical for metastasis, as evidenced by an increase in E-cadherin and a reduction in fibronectin and vimentin. nih.gov An interesting finding was that 2'-HF inhibited the efflux of the chemotherapy drug doxorubicin (B1662922), leading to its increased accumulation within the cancer cells. nih.gov

In vivo studies using nude mouse xenograft models of both SCLC and NSCLC confirmed the in vitro results, with orally administered 2'-HF demonstrating the ability to inhibit tumor growth. biocrick.comnih.govoncotarget.com These findings suggest that Rlip inhibition is a likely mechanism of action for the anticancer effects of 2'-HF in lung cancer. biocrick.comnih.gov

Table 3: Effects of this compound in Lung Cancer Models

| Cancer Type | Key Findings | Mechanism | Reference |

| SCLC & NSCLC | Induced apoptosis, inhibited proliferation and growth, inhibited EMT, inhibited doxorubicin efflux. | Rlip inhibition, suppression of CDK4, CCNB1, PIK3CA, AKT, and p70S6K signaling. | nih.govoncotarget.com |

Prostate Cancer Investigations

This compound has shown promise in preclinical models of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). spandidos-publications.com In vitro studies using metastatic and androgen-independent prostate cancer cell lines such as PC-3, DU145, and C4-2, demonstrated that 2'-HF treatment resulted in the inhibition of cell proliferation and colony formation. spandidos-publications.com In vivo, it was also shown to delay the growth of subcutaneous tumors. spandidos-publications.com

Mechanistically, 2'-HF has been found to significantly suppress the phosphorylation of both AKT and the signal transducer and activator of transcription 3 (STAT3). spandidos-publications.com This inactivation of the AKT/STAT3 signaling pathway subsequently regulates the expression of members of the BCL-2 family of proteins, including a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2, and an increase in the pro-apoptotic protein Bax. spandidos-publications.com This shift in the balance of BCL-2 family proteins ultimately leads to caspase-mediated cell apoptosis. spandidos-publications.com

Furthermore, 2'-HF has been observed to inhibit the proliferation of androgen-sensitive LNCaP cells and reduce androgen responsiveness by downregulating the androgen receptor (AR) protein. mdpi.com These findings suggest a novel mechanism for 2'-HF in targeting metastatic CRPC through the inactivation of AKT/STAT3 signaling, leading to apoptosis and growth inhibition. spandidos-publications.com

Table 4: this compound's Impact on Prostate Cancer Cells

| Cell Line | Key Effects | Signaling Pathway | Reference |

| PC-3, DU145, C4-2 | Inhibition of proliferation, colony formation, and tumor growth; Induction of apoptosis. | Inactivation of AKT/STAT3 signaling. | spandidos-publications.com |

| LNCaP | Inhibition of androgen-induced proliferation; Downregulation of androgen receptor protein. | mdpi.com |

Gastric Carcinoma Studies

Research into the effects of this compound on gastric carcinoma has identified its potential as a proliferation inhibitor. nih.gov Studies utilizing the MGC-803 human gastric cancer cell line have shown that 2'-HF can significantly inhibit cell proliferation. nih.gov

The primary mechanism identified in these studies is the inhibition of the STAT3 signaling pathway. nih.gov By inhibiting the activation of STAT3, 2'-HF was able to effectively reduce the viability of MGC-803 cells in a dose-dependent manner. mdpi.comnih.gov Treatment with 2'-HF at concentrations of 100, 200, and 400 μg/mL resulted in a notable decline in cell viability. mdpi.com These findings position this compound as a potential new inhibitor of the STAT3 pathway for the investigation of gastric cancer therapeutics. nih.gov

Table 5: Proliferation Inhibition by this compound in Gastric Carcinoma

| Cell Line | Effect | Mechanism | Reference |

| MGC-803 | Inhibition of cell proliferation. | Inhibition of STAT3 pathway activation. | mdpi.comnih.gov |

Pancreatic Cancer Research

In the context of pancreatic ductal adenocarcinoma (PDAC), this compound has demonstrated significant anti-cancer efficacy. researchgate.netnih.gov In vitro studies on PDAC cell lines BxPC-3 and MIA PaCa-2 showed more pronounced growth-inhibitory effects compared to normal human pancreatic ductal epithelial cells. researchgate.netnih.gov Treatment with 2'-HF was found to induce apoptosis and cause cell cycle arrest. researchgate.netnih.gov This was accompanied by corresponding changes in the expression of key regulatory proteins: an increase in cleaved PARP, cleaved caspase-3, and Bax, and a decrease in Bcl-2, CyclinD1, and p27. researchgate.netnih.gov

At lower concentrations, 2'-HF also exhibited anti-metastatic effects, with observed changes in the expression of MMP9, E-cadherin, N-cadherin, and Vimentin. researchgate.netnih.gov A key mechanistic finding is the suppression of STAT3 phosphorylation. mdpi.com Furthermore, the combination of 2'-HF with EGFR inhibitors resulted in the suppression of both STAT3 and EGFR phosphorylation, suggesting a synergistic effect. researchgate.netnih.gov In vivo antitumor effects observed in KPC mice were consistent with the in vitro findings. researchgate.netnih.gov These results indicate that 2'-HF has potent anti-cancer efficacy and can sensitize human pancreatic cancer cells to EGFR inhibitors by inhibiting STAT3. biocrick.comresearchgate.netnih.gov

Table 6: Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Key Effects | Mechanism | Reference |

| BxPC-3, MIA PaCa-2 | Growth inhibition, apoptosis, cell cycle arrest, anti-metastatic effects. | Inhibition of STAT3 and EGFR phosphorylation. | researchgate.netnih.gov |

Osteosarcoma Models

Preclinical investigations have shown that this compound can induce apoptosis in human osteosarcoma cells. mdpi.com In studies using the 143B osteosarcoma cell line, 2'-HF was found to trigger apoptosis, which was confirmed through mitochondrial membrane potential assays and 4'-6-diamidino-2-phenylindole (DAPI) staining. mdpi.com

The mechanism of action in osteosarcoma cells involves the upregulation of components of the extrinsic apoptosis pathway. nih.gov Specifically, treatment with 2'-HF led to an increased exhibition of death receptor 5 (DR5) and its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). mdpi.comnih.gov This suggests that 2'-HF targets osteosarcomas by activating the TRAIL- and DR5-mediated apoptotic pathway. nih.gov

Table 7: Apoptotic Induction by this compound in Osteosarcoma

| Cell Line | Effect | Mechanism | Reference |

| 143B | Induction of apoptosis. | Upregulation of death receptor 5 (DR5) and TRAIL. | mdpi.comnih.gov |

Melanoma Preclinical Studies

This compound (2HF) has been shown to possess anticancer properties against melanoma in both laboratory and animal studies. Research indicates that 2HF induces apoptosis, or programmed cell death, and curtails the growth of human SK-MEL-24 and murine B16-F0 and B16-F10 melanoma cell lines in vitro. nih.govmdpi.com

In a study involving these cell lines, 2HF was found to inhibit their growth with half-maximal inhibitory concentrations (IC₅₀) at 72 hours of 38 ± 4 µM for B16-F0, 47 ± 6 µM for B16-F10, and 44 ± 6 µM for SK-MEL-24. mdpi.com The induction of apoptosis in B16-F0 and SK-MEL-24 cells was linked to a reduction in key signaling proteins, including caspase-3, caspase-9, and PARP1. nih.gov Further investigation revealed that treatment with 2HF led to the depletion of signaling proteins such as tumor necrosis factor-alpha (TNFα) and phospho-PDGFR-β in all three cell lines. nih.govmdpi.com

The compound also affects the Ral-regulated, stress-responsive endocytic protein RLIP76 (also known as RALBP1), which is involved in cancer cell survival and resistance. nih.govmdpi.com By depleting RLIP76, 2HF inhibits endocytosis-controlled cancer signals. nih.govmdpi.com In excised tumors from animal models, 2HF treatment reduced levels of phospho-AKT, BCL2, Ki67, and survivin. mdpi.com

Preclinical studies in immunocompetent mice have demonstrated that topically applied 2HF can inhibit the growth of intradermal melanoma implants. nih.govmdpi.com A dose-dependent growth inhibition was observed in mice with subcutaneously implanted B16-F0 or intradermally implanted B16-F10 melanoma tumors following the topical application of a 2HF gel, with no significant toxicity noted. mdpi.com

| Cell Line | Type | IC₅₀ Value (at 72h) | Key Molecular Effects |

|---|---|---|---|

| B16-F0 | Murine Melanoma | 38 ± 4 µM | Depletion of caspase-3, caspase-9, PARP1; Depletion of TNFα, phospho-PDGFR-β |

| B16-F10 | Murine Melanoma | 47 ± 6 µM | Depletion of TNFα, phospho-PDGFR-β |

| SK-MEL-24 | Human Melanoma | 44 ± 6 µM | Depletion of caspase-3, caspase-9, PARP1; Depletion of TNFα, phospho-PDGFR-β |

Leukemia Cell Line Inhibition

The inhibitory effects of this compound have also been evaluated against leukemia cells. In a study assessing the impact of 23 different flavonoids on the proliferation of the human leukemia cell line HL-60, 2'-hydroxyflavanone demonstrated distinct inhibitory activity. nih.gov

The research found that most of the tested flavonoids, including 2'-hydroxyflavanone, inhibited the proliferation of HL-60 cells in a concentration-dependent manner. nih.gov When ranked by the intensity of their effects, 2'-hydroxyflavanone was among the more potent inhibitors. The order of inhibitory strength was reported as: 3,6-dihydroxyflavone (B10367) > luteolin (B72000) > geraldol (B191838) > 2'-hydroxyflavanone > apigenin, followed by several other flavonoids. nih.gov This positions 2'-hydroxyflavanone as a significant inhibitor of leukemia cell proliferation among the compounds tested. nih.gov

Anti-Inflammatory Effects of this compound

This compound has demonstrated notable anti-inflammatory properties in various preclinical models. medchemexpress.comresearchgate.net

Modulation of Pro-Inflammatory Mediators in Cellular Assays

In cellular assays, this compound has been shown to effectively modulate the response to inflammatory stimuli. A study using murine RAW 264.7 macrophages found that pretreating the cells with 2HF significantly protected them from apoptosis induced by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov

The compound also inhibited the LPS-induced production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov Crucially, 2HF suppressed the release of a wide array of inflammatory cytokines and chemokines, including eotaxin, IL-2, IL-10, IL-12p40, MCP-1, and TNF-α. nih.gov The mechanism for these effects appears to involve the regulation of key signaling pathways, as 2HF prevented the LPS-induced activation of the protein kinases p38MAPK and SAPK/JNK, as well as the activation of the transcription factor NF-κB. nih.gov

Another study synthesized fourteen derivatives of 2'-hydroxyflavanone and evaluated them against pro-inflammatory mediators. nih.gov The results indicated that four of the derivatives exhibited profound inhibition of TNF-α, IL-1β, and NO, surpassing the activity of the original lead molecule. nih.gov

In Vivo Anti-Inflammatory Models in Rodents

The anti-inflammatory potential of this compound has been confirmed in rodent models. mdpi.comnih.gov Its efficacy was tested using standard models of induced inflammation, such as carrageenan-, serotonin-, and histamine-induced paw edema. mdpi.comnih.govresearchgate.net In these tests, this compound produced a dose-dependent anti-inflammatory effect. mdpi.com For instance, in a carrageenan-induced paw edema assay in rats, some derivatives of the compound demonstrated anti-inflammatory activity comparable to that of ibuprofen (B1674241). nih.gov The compound was also effective in a xylene-induced ear edema model. nih.govresearchgate.net

| Inflammation Model | Species | Observed Effect |

|---|---|---|

| Carrageenan-induced paw edema | Rat | Dose-dependent reduction in edema; activity comparable to ibuprofen for some derivatives |

| Serotonin-induced paw edema | Rodent | Demonstrated anti-inflammatory effect |

| Histamine-induced paw edema | Rodent | Demonstrated anti-inflammatory effect |

| Xylene-induced ear edema | Rodent | Demonstrated anti-inflammatory effect |

Anti-Microbial Activity of this compound

Beyond its applications in cancer and inflammation, 2'-hydroxyflavanone has been investigated for its anti-microbial properties.

Leishmanicidal Activity in Preclinical Parasitic Models

Significant research has focused on the activity of this compound against the Leishmania parasite, the causative agent of leishmaniasis. Studies have demonstrated its effectiveness against both the promastigote (insect stage) and intracellular amastigote (mammalian stage) forms of Leishmania amazonensis. plos.orgnih.gov

In in vitro tests, 2'-hydroxyflavanone displayed dose-dependent inhibition of L. amazonensis promastigotes. plos.org It was effective against both wild-type (WT) and antimony-resistant (R) strains of the parasite. The IC₅₀ values against promastigotes were 20.96 μM for the WT strain and 24.34 μM for the R strain. nih.gov The compound was even more potent against the intracellular amastigote form, with IC₅₀ values of 3.09 μM (WT) and 3.36 μM (R), and it was not toxic to the host macrophages. plos.orgnih.gov

In a murine model of cutaneous leishmaniasis, oral administration of 2'-hydroxyflavanone was able to reduce the size of lesions and lower the parasite load for infections caused by both wild-type and antimony-resistant promastigotes. plos.orgnih.govplos.org This suggests that 2'-hydroxyflavanone does not exhibit cross-resistance with antimonial drugs and could be a potential candidate for leishmaniasis chemotherapy. plos.orgnih.gov

| Parasite Form | Strain | IC₅₀ Value |

|---|---|---|

| Promastigotes | Wild-Type (WT) | 20.96 ± 2.87 µM |

| Antimony-Resistant (R) | 24.34 µM | |

| Intracellular Amastigotes | Wild-Type (WT) | 3.09 ± 0.4 µM |

| Antimony-Resistant (R) | 3.36 ± 0.29 µM |

Other Investigated Biological Activities

Neuroprotective Potential in Cellular and Animal Models

Preclinical research into the neuroprotective qualities of this compound has primarily utilized cellular models to investigate its effects against neurotoxicity. The human neuroblastoma SH-SY5Y cell line is a frequently used in vitro model in these studies to simulate neuronal damage. mdpi.cominnovareacademics.innih.gov In this experimental setup, neurotoxicity is often induced by exposing the cells to oxidative stressors like hydrogen peroxide (H₂O₂). nih.govnih.gov

Investigations have shown that flavonoids can exhibit protective effects in such models. The proposed mechanisms for this neuroprotection often involve the mitigation of oxidative stress, reduction of reactive oxygen species (ROS), and modulation of inflammatory pathways. mdpi.comresearchgate.net For instance, studies on various flavonoids demonstrate an ability to protect primary cultured cortical cells from damage induced by excess glutamate (B1630785) and amyloid-beta oligomers, highlighting potent antioxidant and neuroprotective effects. mdpi.com The activation of the Nrf2/ARE antioxidant system is another pathway through which phytochemicals may protect neurons from oxidative damage and cell death. mdpi.com While cellular studies provide foundational evidence, extensive research specifically detailing the neuroprotective effects of this compound in animal models is not widely documented in the reviewed literature.

Table 1: Summary of Neuroprotective Studies on Flavonoids in Cellular Models

| Model System | Neurotoxic Inducer | Observed Protective Outcome | Potential Mechanism of Action |

|---|---|---|---|

| Human SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide (H₂O₂) | Increased cell viability, protection against cytotoxic effects. nih.govnih.gov | Reduction of oxidative stress, scavenging of reactive oxygen species (ROS). mdpi.comnih.gov |

| Human SH-SY5Y Neuroblastoma Cells | 6-hydroxydopamine (6-OHDA) | Prevention of cell viability loss, attenuation of apoptosis. nih.gov | Inhibition of ROS and nitric oxide production. nih.gov |

| Primary Cultured Cortical Cells | Glutamate, Amyloid-beta (Aβ) oligomers | Protection against peroxide-induced damage. mdpi.com | Antioxidant effects, free-radical scavenging. mdpi.com |

Anti-Mutagenic Effects in Genetic Assays

This compound has been recognized for its potential anti-mutagenic properties. researchgate.netmdpi.com The anti-mutagenic activity of chemical compounds is commonly evaluated using established genetic assays, with the bacterial reverse mutation assay, widely known as the Ames test, being a primary method. mdpi.comresearchgate.net

The Ames test utilizes specific strains of the bacterium Salmonella typhimurium that are auxotrophic, meaning they cannot synthesize a particular essential amino acid, such as histidine. researchgate.net These bacteria are exposed to a test compound in the presence of a potential mutagen, for example, benzo[a]pyrene (B130552) (B[a]P), which is a polycyclic aromatic hydrocarbon. orientjchem.org Many substances require metabolic activation to become mutagenic; therefore, these assays often include a mixture of liver enzymes (known as S9 mix) to simulate mammalian metabolism. researchgate.net The anti-mutagenic activity is determined by the compound's ability to reduce the number of bacterial colonies that revert to their wild-type state, a process induced by the mutagen. mdpi.com The potency of an anti-mutagenic compound can be quantified by its ID50 value, which is the dose required to cause a 50% reduction in the number of induced revertants. orientjchem.org

Table 2: Components of a Typical Ames Test for Evaluating Anti-mutagenicity

| Component | Description | Example |

|---|---|---|

| Tester Strain | A bacterial strain with a pre-existing mutation, making it unable to produce an essential amino acid. | Salmonella typhimurium TA98, TA100. orientjchem.orgnih.gov |

| Mutagen | A chemical agent known to induce genetic mutations and cause the tester strain to revert to its wild type. | Benzo[a]pyrene (B[a]P). orientjchem.org |

| Metabolic Activator (Optional) | An extract of mammalian liver enzymes used to metabolize pro-mutagens into their active mutagenic forms. | S9 Mix from Aroclor-induced rat liver. researchgate.neteastman.com |

| Test Compound | The substance being evaluated for its ability to inhibit the mutagen's effect. | This compound. mdpi.com |

Anti-Platelet Aggregation Studies

Preclinical investigations into the anti-platelet effects of flavonoids have been conducted, though it is crucial to distinguish between this compound and the structurally related compound 2'-Hydroxyflavanone. The latter, which has a saturated bond between carbons 2 and 3 of the C-ring, has been the subject of specific anti-platelet aggregation studies.

Research using human whole blood has demonstrated that 2'-Hydroxyflavanone can inhibit platelet aggregation. orientjchem.orgresearchgate.net These studies evaluated its effect against aggregation induced by different agents, including arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). researchgate.netmedchemexpress.com The findings indicate that 2'-Hydroxyflavanone exhibits inhibitory activity, with specific IC50 values reported for each inducer. orientjchem.orgresearchgate.net The IC50 value represents the concentration of the compound required to inhibit the platelet aggregation process by 50%.

Table 3: In Vitro Anti-Platelet Aggregation Activity of 2'-Hydroxyflavanone

| Test Compound | Assay System | Inducer of Aggregation | Reported IC50 Value (µM) |

|---|---|---|---|

| 2'-Hydroxyflavanone* | Human Whole Blood | Arachidonic Acid (AA) | 47.8 ± 2.1 orientjchem.orgresearchgate.net |

| Adenosine Diphosphate (ADP) | 147.2 ± 4.1 orientjchem.orgresearchgate.net |

*Note: The data presented are for 2'-Hydroxyflavanone, a structurally similar compound to this compound.

Modulation of Liver Fibrosis Indicators in Animal Models

Research on the effects of hydroxy-flavonoids on liver fibrosis has been conducted in animal models, though available studies have focused on 2'-Hydroxyflavanone. Liver fibrosis was induced in male Wistar rats using thioacetamide (B46855) (TAA), a well-established method for modeling this condition. nih.gov

In a study using this model, 2'-Hydroxyflavanone was investigated for its effects on conditions associated with liver fibrosis, such as portal hypertension and the formation of portal-systemic collaterals. nih.gov The results showed that while the compound did not significantly alter hemodynamic parameters like portal pressure, it did alleviate the severity of portal-systemic collaterals. nih.gov The mechanism for this effect was suggested to be related to an increase in apoptosis of mesenteric vascular endothelial cells. mdpi.comnih.gov However, the treatment did not change the protein expressions of several key mesenteric proangiogenic factors, including VEGF and VEGFR-2. nih.gov

Table 4: Effects of 2'-Hydroxyflavanone on Liver Fibrosis Indicators in a Rat Model

| Animal Model | Fibrosis Inducer | Test Compound | Key Findings |

|---|---|---|---|

| Male Wistar Rats | Thioacetamide (TAA) | 2'-Hydroxyflavanone* | Alleviated the severity of portal-systemic collaterals. nih.gov |

| Increased apoptotic index of mesenteric vascular endothelial cells. nih.gov | |||

| Did not significantly alter portal pressure or mesenteric protein expression of VEGF, VEGFR-2, ERK, or Akt. nih.gov |

*Note: The data presented are for 2'-Hydroxyflavanone, a structurally similar compound to this compound.

Molecular Mechanisms of Action and Cellular Signaling Pathways

Targeting Key Signaling Pathways by 2'-Hydroxyflavone

This compound has been shown to interact with several major signaling pathways implicated in cancer progression, including the STAT3, MAPK/ERK, Akt, and Wnt/β-catenin pathways. By targeting these cascades, 2HF can influence cellular processes leading to the inhibition of cancer cell proliferation and induction of apoptosis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a significant role in tumor cell survival, proliferation, and angiogenesis. This compound has been identified as a potent inhibitor of the STAT3 pathway in various cancer models.

The mechanism of inhibition involves the restriction of STAT3 phosphorylation and its subsequent transactivation. In several cancer cell lines, 2HF treatment leads to a marked suppression of STAT3 phosphorylation. This prevents the dimerization of STAT3, its translocation to the nucleus, and its ability to bind to DNA and activate the transcription of target genes. This inhibitory effect on the STAT3 pathway has been observed in pancreatic, gastric, and prostate cancers. For instance, in prostate cancer cells, 2HF-mediated prohibition of the STAT3 pathway contributes to apoptosis. Similarly, in gastric cancer MGC-803 cells, 2HF inhibits STAT3 activation, leading to restricted cancer cell proliferation.

Table 1: Effects of this compound on the STAT3 Pathway

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Prostate Cancer | PC-3, DU145, C4-2 | Suppressed STAT3 phosphorylation and transactivation, leading to apoptosis. | |

| Pancreatic Cancer | Not specified | Prohibition of the STAT3 pathway was observed. | |

| Gastric Cancer | MGC-803 | Inhibited the activation of the STAT3 pathway, restricting cell proliferation. |

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial in transmitting signals from the cell surface to the nucleus, thereby regulating processes like cell proliferation, differentiation, and apoptosis. While many flavonoids are known to modulate MAPK signaling, the specific interactions of this compound are an area of ongoing research.

General studies on flavonoids indicate their potential to interfere with the MAPK/ERK pathway at various levels. The ERK pathway, in particular, is responsive to growth factors and can be activated through a cascade involving Ras, Raf, and MEK1/2, ultimately leading to the phosphorylation of ERK1/2. Some flavonoids have been shown to modulate the phosphorylation state of ERK1/2. Although direct, detailed mechanistic studies on this compound's effect on specific kinases within this pathway are limited, it is known to interact with the broader MAPK pathway to induce apoptosis or inhibit the proliferation of cancer cells.

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature in many human cancers. This compound has demonstrated a significant inhibitory effect on this pathway.

Research has shown that 2HF markedly suppresses the phosphorylation of Akt. This inhibition of Akt activation is a key mechanism behind 2HF's ability to halt tumor growth and induce apoptosis. In studies on metastatic castration-resistant prostate cancer, the inactivation of the Akt/STAT3 signaling cascade by 2HF was a primary contributor to the observed inhibition of cell proliferation and tumor growth. The suppression of Akt phosphorylation disrupts downstream signaling that would normally promote cell survival.

Table 2: Impact of this compound on the Akt Signaling Pathway

| Cancer Type | Key Findings | Mechanism | Reference(s) |

|---|

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Dysregulation of this pathway, often leading to the nuclear accumulation of β-catenin, is strongly associated with the development of various cancers.

While many flavonoids have been investigated for their ability to modulate Wnt/β-catenin signaling, specific data on this compound is still emerging. It has been reported that this compound interacts with the Wnt/β-catenin pathway as part of its broader mechanism to induce apoptosis and inhibit cancer cell proliferation. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". Pathway activation inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Flavonoids can interfere with this cascade at multiple points. However, the precise molecular targets of this compound within the Wnt/β-catenin pathway have not yet been fully elucidated.

Regulation of Gene Expression and Protein Levels

The anticancer effects of this compound are also mediated through its ability to alter the expression of genes and proteins that are critical for cell cycle control and apoptosis.

The cell cycle is a tightly regulated process controlled by the interplay of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. Disruption of this regulation is a hallmark of cancer. This compound has been shown to influence key cell cycle regulatory proteins.

One of the significant effects of 2HF is the upregulation of the cyclin-dependent kinase inhibitor p21. In colorectal cancer cells, increased expression of p21 is a key factor in the apoptotic process initiated by 2HF. p21 acts as a tumor suppressor by inhibiting the activity of cyclin/CDK complexes, thereby causing cell cycle arrest.

While the direct effects of this compound on CDK4 and Cyclin B1 are not as extensively documented, the general mechanism of action for many flavonoids involves inducing cell cycle arrest, often at the G2/M or G1/S phase transitions. This arrest is typically achieved by modulating the levels and activities of proteins like CDKs and cyclins. For example, the downregulation of cyclin D1, which partners with CDK4, is a known effect of STAT3 inhibition, a primary target of 2HF.

Table 3: Modulation of Cell Cycle Proteins by this compound

| Protein | Effect | Cellular Context | Consequence | Reference(s) |

|---|

Table of Mentioned Compounds

Modulation of Apoptotic and Anti-Apoptotic Proteins (Bax, Bcl-2, Caspases, PARP1)

This compound (2HF) actively participates in the induction of apoptosis, a programmed cell death mechanism, by modulating key proteins in both intrinsic and extrinsic pathways. Research demonstrates that 2HF alters the delicate balance between pro-apoptotic and anti-apoptotic proteins. Specifically, it elevates the levels of Bax, an apoptosis-promoting marker, while concurrently decreasing the expression of Bcl-2, an apoptosis-inhibiting protein. mdpi.commdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the destabilization of the mitochondrial membrane and initiation of the apoptotic cascade.

The compound's pro-apoptotic activity is further confirmed by its influence on caspases and Poly (ADP-ribose) polymerase 1 (PARP1). Studies on various cancer cell lines, including osteosarcoma 143B cells, show that this compound treatment leads to an increase in the cleavage of caspase-3 and PARP. mdpi.comnih.gov The cleavage of PARP, a protein involved in DNA repair, is a hallmark of apoptosis executed by activated caspases. mdpi.comnih.gov By downregulating anti-apoptotic proteins like Bcl-2 and promoting the activation of executioner proteins like caspase-3 and the cleavage of PARP1, this compound effectively drives cancer cells toward apoptosis. mdpi.comnih.gov

Table 1: Effect of this compound on Apoptotic Proteins

| Protein | Role in Apoptosis | Effect of this compound |

|---|---|---|

| Bax | Pro-apoptotic | Upregulation/Increased Levels mdpi.commdpi.com |

| Bcl-2 | Anti-apoptotic | Downregulation/Decreased Levels mdpi.comnih.gov |

| Caspase-3 | Executioner Caspase | Increased Cleavage/Activation mdpi.com |

| PARP1 | DNA Repair/Apoptosis Marker | Increased Cleavage mdpi.comnih.gov |

Influence on Angiogenesis Markers (VEGF, CD31)

This compound demonstrates significant anti-angiogenic properties, interfering with the formation of new blood vessels, a process crucial for tumor growth and metastasis. The compound's mechanism involves the targeted depletion of key angiogenesis markers. In both in vivo and in vitro models, this compound has been shown to inhibit angiogenesis by reducing the levels of Vascular Endothelial Growth Factor (VEGF) and CD31. mdpi.com

VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is an integral protein found on the surface of endothelial cells and is critically involved in cell-to-cell adhesion and vessel formation. By causing the depletion of both VEGF and CD31, this compound effectively disrupts the signaling and structural processes required for the development of new tumor-associated vasculature. mdpi.com

Table 2: Effect of this compound on Angiogenesis Markers

| Marker | Function | Effect of this compound |

|---|---|---|

| VEGF | Stimulates new blood vessel formation | Depletion/Reduction mdpi.com |

| CD31 | Endothelial cell adhesion marker | Depletion/Reduction mdpi.com |

Interaction with Transporter Proteins (RLIP76, GSTπ)